molecular formula C18H14BrClN2O3 B14927740 (2E)-3-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-3-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B14927740
M. Wt: 421.7 g/mol
InChI Key: ZOJZZXWWONSUQH-AATRIKPKSA-N
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Description

(E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of aromatic and heterocyclic moieties, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromochlorophenoxy group: This step involves the reaction of the furan derivative with 4-bromo-2-chlorophenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide.

    Formation of the pyrazole ring: This can be accomplished by reacting the intermediate with hydrazine derivatives under reflux conditions.

    Formation of the propenone moiety: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone under basic conditions, such as using sodium hydroxide in ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with new functional groups replacing bromine or chlorine.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: Similar structure but lacks the methyl group on the pyrazole ring.

    (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-IMIDAZOL-4-YL)-2-PROPEN-1-ONE: Similar structure but has an imidazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H14BrClN2O3

Molecular Weight

421.7 g/mol

IUPAC Name

(E)-3-[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl]-1-(1-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C18H14BrClN2O3/c1-22-10-12(9-21-22)17(23)6-5-14-3-4-15(25-14)11-24-18-7-2-13(19)8-16(18)20/h2-10H,11H2,1H3/b6-5+

InChI Key

ZOJZZXWWONSUQH-AATRIKPKSA-N

Isomeric SMILES

CN1C=C(C=N1)C(=O)/C=C/C2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl

Canonical SMILES

CN1C=C(C=N1)C(=O)C=CC2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

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